molecular formula C20H32O5 B161462 Prostaglandin K1 CAS No. 69413-73-6

Prostaglandin K1

Cat. No. B161462
CAS RN: 69413-73-6
M. Wt: 352.5 g/mol
InChI Key: KJWZYMMLVHIVSU-IYCNHOCDSA-N
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Description

Prostaglandin K1 (PGK1) is a 9,11-diketo analog of PGE1 or PGD1 . It is a PGE2 receptor subtype EP1 agonist that has 387-fold reduced potency compared to PGE2 . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .


Molecular Structure Analysis

Prostaglandins, including Prostaglandin K1, possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Chemical Reactions Analysis

Prostaglandins, including Prostaglandin K1, have unique functional groups attached to their hydrocarbon chains . These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .

Scientific Research Applications

Prostaglandin Receptors and Cell Interaction

Prostaglandin (PG) E1 has been identified to bind with high affinity and specificity to cell membrane fractions of bovine corpus luteum. This binding interaction suggests a significant role of PGs in cellular processes and receptor interactions (Rao, 1974).

Prostaglandins in Inflammation

Prostaglandins, including PG E1, are crucial in both sustaining homeostatic functions and mediating pathogenic mechanisms such as the inflammatory response. They are synthesized from arachidonate and play roles in the promotion and resolution of inflammation (Ricciotti & FitzGerald, 2011).

Prostaglandins and Ion Transport Regulation

PG E1 stimulates the activity of Na,K‐ATPase and regulates transcription in specific cell lines, such as the Madin Darby canine kidney (MDCK) cells. This indicates the involvement of prostaglandins in regulating ion transport (Matlhagela & Taub, 2006).

Prostaglandins and Cell Growth

Prostaglandin E1 is known to influence the growth of cells, as seen in studies with MDCK cells. It has been found necessary for both long-term growth and specific cellular functions, suggesting its role in cellular proliferation and health (Taub et al., 1983).

Prostaglandins and Immune Modulation

Prostaglandin E1 significantly suppresses the mRNA expression and production of certain cytokines in human peripheral blood mononuclear cells. This demonstrates its potential in modulating immune responses, particularly in inflammatory diseases (Ishikawa et al., 1998).

Safety And Hazards

Prostaglandin K1 may cause serious eye irritation . It may also be irritating to the mucous membranes and upper respiratory tract .

properties

IUPAC Name

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWZYMMLVHIVSU-IYCNHOCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348011
Record name Prostaglandin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin K1

CAS RN

69413-73-6
Record name Prostaglandin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Cohen, JB Hunt, M Dixit, S Kanwar… - British journal of …, 1993 - Wiley Online Library
… A mixture of inhibitors (140 p1 dipotassium EDTA, 3 6 pl theophylline (12.5 mg/ml in absolute ethanol) and 10 pl prostaglandin K1 (25 pg/ml) in a total volume of 2.5 ml blood) were used …
Number of citations: 20 onlinelibrary.wiley.com
Z Cao, T Wang, W Xia, B Zhu, M Tian, R Zhao, D Guan - Molecules, 2021 - mdpi.com
Chronic alcohol consumption leads to myocardial injury, ventricle dilation, and cardiac dysfunction, which is defined as alcoholic cardiomyopathy (ACM). To explore the induced …
Number of citations: 10 www.mdpi.com
JR Fletcher, C Chernow - Lipid Mediators in the Immunology of Shock, 1989 - apps.dtic.mil
… A more recent study in humans reported the use of prostaglandin K1 in right heart failure and pulmonary artery hypertension following mitral valve replacement (37). Patients …
Number of citations: 2 apps.dtic.mil
W Qiu, H Xie, H Chen, H Zhou, Z Wang… - Frontiers in …, 2023 - frontiersin.org
… In this study, the level of prostaglandin K1 was significantly reduced after the administration of XJR. Prostaglandins are inflammatory mediators generated from arachidonic acids under …
Number of citations: 0 www.frontiersin.org
MJ Sharpe, DL Lee - Parasitology, 1981 - cambridge.org
The adenosine nucleotide and adenylate energy charge values of Nematospiroides dubius and Trichostrongylus colubriformis maintained in vitro under aerated and under near-anoxic …
Number of citations: 1 www.cambridge.org
TIP iSTANBOL, G CERRAH, ANA BiLiM - nek.istanbul.edu.tr
Gerek karacJOer kan akımının geçici bir süre kesilmesini gerektiren ameliyatlar, gerekse çeşitli nedenlerle gelişen hemorajik şok sonucu oluşan karaciOer iskemisinde hepatosit …
Number of citations: 0 nek.istanbul.edu.tr

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